molecular formula C33H38N2O6 B12018889 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 498534-74-0

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12018889
CAS No.: 498534-74-0
M. Wt: 558.7 g/mol
InChI Key: UDWBAGJJVUCZLA-OWWNRXNESA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including benzoyl, diethylamino, ethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the benzoyl intermediate: This step involves the reaction of benzyloxy and methylbenzoyl chloride under basic conditions.

    Introduction of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base.

    Formation of the pyrrolone ring: This step involves cyclization reactions under acidic or basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions may target the benzoyl and pyrrolone rings.

    Substitution: The compound can undergo substitution reactions at the benzoyl and pyrrolone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure with a dimethylamino group instead of a diethylamino group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-methoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

498534-74-0

Molecular Formula

C33H38N2O6

Molecular Weight

558.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O6/c1-5-34(6-2)17-18-35-30(24-13-16-27(36)28(20-24)40-7-3)29(32(38)33(35)39)31(37)26-15-14-25(19-22(26)4)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36-37H,5-7,17-18,21H2,1-4H3/b31-29+

InChI Key

UDWBAGJJVUCZLA-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)O)OCC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

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